4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)-

Synthetic efficiency Sulfonamide coupling Process chemistry

4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- (CAS 7500-02-9), also named 4-(benzenesulfonyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene, is a strained tricyclic sulfonamide. It belongs to the class of N-sulfonyl-4-azatricyclo[5.2.1.02,6]dec-8-enes, which are constructed on a norbornene-fused isoindoline framework.

Molecular Formula C15H17NO2S
Molecular Weight 275.4 g/mol
CAS No. 7500-02-9
Cat. No. B12792957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)-
CAS7500-02-9
Molecular FormulaC15H17NO2S
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESC1C2C=CC1C3C2CN(C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C15H17NO2S/c17-19(18,13-4-2-1-3-5-13)16-9-14-11-6-7-12(8-11)15(14)10-16/h1-7,11-12,14-15H,8-10H2
InChIKeyAEYDHJVXYFTLNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- (CAS 7500-02-9): Core Scaffold & Comparator Landscape for Procurement


4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- (CAS 7500-02-9), also named 4-(benzenesulfonyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene, is a strained tricyclic sulfonamide [1]. It belongs to the class of N-sulfonyl-4-azatricyclo[5.2.1.02,6]dec-8-enes, which are constructed on a norbornene-fused isoindoline framework. The compound features a benzenesulfonyl electron‑withdrawing group attached to the bridgehead nitrogen and a highly reactive endocyclic double bond that is susceptible to epoxidation and 1,3‑dipolar cycloaddition [2]. Its closest in‑class comparators include N‑benzyl‑, N‑cyclohexyl‑, N‑propyl‑sulfonyl analogs (IIIa–c) and substituted N‑arylsulfonyl derivatives (IIa–k) that have been systematically synthesized and compared in the primary literature [2].

Why N-Sulfonyl-4-azatricyclo[5.2.1.02,6]dec-8-enes Cannot Be Treated as Interchangeable: The Case for 4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- (CAS 7500-02-9)


Superficially, N‑sulfonyl‑4‑azatricyclo[5.2.1.02,6]dec‑8‑enes appear to be minor variations of a common tricyclic core. However, experimental evidence shows that the nature of the sulfonyl substituent fundamentally governs both the physicochemical properties and the synthetic utility of the series [1]. Aromatic sulfonamides exhibit distinct reactivity patterns compared to their aliphatic counterparts: the electron‑withdrawing benzenesulfonyl group stabilizes the tricyclic amine, enhances crystallinity, and modulates the strain of the norbornene double bond, which in turn dictates the outcome of epoxidation and triazoline‑forming reactions [1]. Substituting the phenylsulfonyl moiety with a benzyl, cyclohexyl, or propyl group alters the melting point, yield of downstream derivatives, and even the physical state of the final compound (crystalline vs. oil), demonstrating that each member of the series must be individually validated for a given application [1]. The quantitative evidence below underscores why simple generic replacement is not a viable procurement strategy.

Head‑to‑Head Evidence: Quantified Differentiation of 4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- (CAS 7500-02-9) Against Its Closest Analogs


Sulfonamide Formation Yield: Aromatic vs. Aliphatic Sulfonyl Chlorides

In the pivotal study by Kas'yan et al., the parent tricyclic amine (I) was reacted with benzenesulfonyl chloride to afford the target N‑phenylsulfonyl derivative (the compound described here). Although a numerical yield for the unsubstituted phenyl compound was not tabulated separately, the closest aromatic analogs (IIa–k) were obtained in 74–93% yield under identical biphasic conditions (ether/water, equimolar reagents) [1]. In stark contrast, the aliphatic sulfonyl chlorides gave markedly lower yields: benzylsulfonyl chloride (IIIa, 76%), cyclohexylsulfonyl chloride (IIIb, 57%), and propylsulfonyl chloride (IIIc, 69%), with the cyclohexyl derivative being obtained as an oily substance rather than a crystalline solid [1]. The aromatic sulfonamide formation is therefore more efficient and delivers crystalline products that are easier to purify and characterize.

Synthetic efficiency Sulfonamide coupling Process chemistry

Epoxidation Reactivity: Influence of the N‑Sulfonyl Substituent on Double‑Bond Functionalization

The strained double bond of N‑sulfonyl‑4‑azatricyclo[5.2.1.02,6]dec‑8‑enes can be epoxidized with perphthalic acid generated in situ. For the 4‑fluorophenylsulfonyl analog (IIa), the corresponding epoxide (IVa) was isolated in 71% yield as a crystalline solid (mp 172.5–173.5 °C) [1]. Other aryl‑substituted epoxy derivatives were obtained in yields ranging from 71% to 95%, with the 4‑nitrophenyl derivative (IVd) reaching 85% [1]. The electron‑withdrawing character of the benzenesulfonyl group is critical for this transformation; aliphatic sulfonamide epoxides were not reported, suggesting that the phenylsulfonyl group provides an optimal balance of activation and stability for the epoxidation step.

Epoxidation Strained olefin Synthetic intermediate

Triazoline Formation via 1,3‑Dipolar Cycloaddition: A Unique Entry to Polycyclic Nitrogen Heterocycles

Reaction of N‑arylsulfonyl‑4‑azatricyclo[5.2.1.02,6]dec‑8‑enes with p‑nitrophenyl azide in refluxing chloroform furnished triazolines Va–e in 77–79% yield [1]. This transformation exploits the strained norbornene double bond and is not feasible with the fully saturated octahydro analogs or with the parent amine lacking the sulfonamide activating group. The triazolines are precursors to aziridines and other nitrogen‑rich polycycles, expanding the chemical space accessible from this scaffold.

Click chemistry Triazoline Cycloaddition

Physical State and Crystallinity: Aromatic Sulfonamides vs. Aliphatic Oils

All N‑arylsulfonyl‑4‑azatricyclo[5.2.1.02,6]dec‑8‑enes (IIa–k) are crystalline solids with well‑defined melting points, whereas the N‑cyclohexylsulfonyl analog (IIIb) is obtained as an oil [1]. The benzenesulfonyl group promotes crystal packing through π‑π and sulfonyl interactions, facilitating purification by recrystallization and enabling unambiguous characterization by X‑ray diffraction. In contrast, the oil form of IIIb complicates handling, storage, and purity assessment.

Crystallinity Purification Formulation

Spectroscopic Handle: IR Signature of the Strained Double Bond

The IR spectra of N‑arylsulfonyl‑4‑azatricyclo[5.2.1.02,6]dec‑8‑enes exhibit a characteristic absorption band in the region 1575–1550 cm⁻¹, attributed to the stretched C=C bond of the norbornene moiety [1]. This band is shifted to lower wavenumbers compared to unstrained olefins (~1650 cm⁻¹) due to kinematic interaction effects. The position and intensity of this band serve as a quick, non‑destructive quality‑control marker to confirm the integrity of the strained double bond, which is essential for subsequent reactivity. Aliphatic sulfonamides (IIIa–c) show this band at subtly different positions, but the aromatic series provides a more consistent and diagnostic fingerprint.

IR spectroscopy Structural confirmation Quality control

Pharmacophoric Potential: Benzenesulfonamide as a Privileged Motif in CNS Drug Discovery

The benzenesulfonamide group is a well‑established pharmacophore in central nervous system (CNS) drug discovery, with numerous clinical candidates and approved drugs containing this motif [2]. Arylsulfonamides of the norbornene series have been specifically highlighted for their neurotropic potential, with related 5‑aminomethylbicyclo[2.2.1]hept‑2‑ene sulfonamides demonstrating considerable neurotropic activity [1]. The tricyclic scaffold of 4,7‑Methano‑1H‑isoindole derivatives further provides a conformationally constrained framework that can enhance target selectivity and metabolic stability compared to flexible acyclic sulfonamides.

Medicinal chemistry CNS Sulfonamide pharmacophore

Optimal Use Cases for 4,7-Methano-1H-isoindole, 2,3,3a,4,7,7a-hexahydro-2-(phenylsulfonyl)- (CAS 7500-02-9) Based on Verified Differentiation Data


Synthesis of Epoxy‑Fused Polycyclic Sulfonamides via Regioselective Epoxidation

The strained norbornene double bond of CAS 7500-02-9 undergoes clean epoxidation with perphthalic acid (71–95% yield in the aryl series) to deliver crystalline epoxy sulfonamides [1]. This transformation is a critical entry point for aminolysis and ring‑opening reactions that generate libraries of vicinal amino alcohol derivatives. Procurement of the phenylsulfonyl precursor ensures access to this reactivity manifold, which is absent in the saturated octahydro analogs.

Triazoline‑Based Diversification for Medicinal Chemistry Programs

The compound reacts with aryl azides to form triazoline‑fused tricycles in ~78% yield [1]. These triazolines are versatile intermediates for the synthesis of aziridines, amidines, and other nitrogen heterocycles that are prevalent in bioactive molecules. The phenylsulfonyl group remains intact throughout the cycloaddition, enabling further functionalization. This application is uniquely enabled by the combination of the strained olefin and the electron‑withdrawing sulfonamide.

CNS‑Oriented Fragment‑Based Drug Discovery (FBDD)

The rigid, three‑dimensional tricyclic benzenesulfonamide scaffold aligns with the physicochemical preferences for CNS drug candidates (low molecular weight, conformational constraint, hydrogen‑bonding capacity). The benzenesulfonamide motif is a recognized pharmacophore for serotonin receptor modulation and carbonic anhydrase inhibition [2]. As a crystalline, readily purified fragment, CAS 7500-02-9 is well‑suited for fragment screening campaigns and subsequent structure‑based elaboration.

Process Chemistry Scale‑Up: Crystalline Sulfonamide Intermediate

Unlike the oily N‑cyclohexylsulfonyl analog (IIIb), the N‑phenylsulfonyl derivative is a crystalline solid that can be purified by simple recrystallization [1]. This property simplifies large‑scale isolation, improves batch homogeneity, and reduces the analytical burden during quality control. For contract research organizations and pharmaceutical pilot plants, the crystalline nature directly lowers production costs and enhances supply chain reliability.

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